molecular formula C13H19NO4 B15319501 tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate

tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate

Cat. No.: B15319501
M. Wt: 253.29 g/mol
InChI Key: FDPSVRITAQXYOA-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-hydroxyethoxy)phenyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a phenyl ring substituted with a 2-hydroxyethoxy moiety. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals due to the Boc group’s stability under basic conditions and ease of deprotection under acidic conditions .

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl N-[4-(2-hydroxyethoxy)phenyl]carbamate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-10-4-6-11(7-5-10)17-9-8-15/h4-7,15H,8-9H2,1-3H3,(H,14,16)

InChI Key

FDPSVRITAQXYOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-hydroxyethoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-ButylN-[4-(2-hydroxyethoxy)phenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate involves the interaction of its functional groups with specific molecular targets. The carbamate group can form hydrogen bonds with amino acids in proteins, leading to the inhibition or modification of protein function. The hydroxyethoxy group can also participate in hydrogen bonding and other interactions with biomolecules, affecting their structure and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural and Functional Group Variations

The tert-butyl carbamate core is common among analogs, but substituents on the phenyl ring dictate physicochemical properties and reactivity. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Applications/Notes References
tert-Butyl N-[4-(2-hydroxyethoxy)phenyl]carbamate C₁₃H₁₉NO₄ 265.30 (calculated) 2-Hydroxyethoxy Intermediate for hydrophilic APIs
tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate C₂₃H₂₆N₂O₄ 406.47 Hydroxybenzyl, propynyloxy Dual-protecting group in peptide synthesis
tert-Butyl N-[4-(methylamino)phenyl]carbamate C₁₂H₁₈N₂O₂ 222.28 Methylamino Amine protection in drug discovery
tert-Butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate C₁₆H₂₁NO₄ 291.34 Oxane ring, 4-hydroxyphenyl Stabilized carbamate for CNS-targeting molecules
tert-Butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate C₁₁H₂₁NO₅S 279.35 Ethoxysulfonyl, alkene Sulfonation precursor in agrochemicals
tert-Butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate C₁₃H₁₆F₃NO₃ 291.27 Methoxy, trifluoromethyl Electron-deficient intermediates for fluorinated drugs

Reactivity and Stability

  • Hydrophilicity : The 2-hydroxyethoxy group in tert-butyl N-[4-(2-hydroxyethoxy)phenyl]carbamate imparts higher polarity compared to methoxy or trifluoromethyl analogs, facilitating aqueous-phase reactions .
  • Electron Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce nucleophilicity at the carbamate carbonyl, delaying hydrolysis. Conversely, electron-donating groups (e.g., methylamino in ) accelerate deprotection.
  • Steric Hindrance : Bulky substituents like the oxane ring in hinder enzymatic degradation, enhancing metabolic stability in vivo.

Research Findings

  • Crystallography : Structural analysis of tert-butyl carbamates often employs SHELX programs for refinement, as seen in tert-butyl N-hydroxycarbamate ().
  • Thermal Stability : Trifluoromethyl-substituted carbamates () exhibit higher thermal stability (TGA decomposition >200°C) compared to hydroxyethoxy analogs.

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